2,3-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Description
Properties
IUPAC Name |
2,3-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-26-17-10-5-4-9-16(17)23(14-22-13-7-12-19(22)24)21(25)15-8-6-11-18(27-2)20(15)28-3/h4-6,8-11H,7,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDOSQULLFLHTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CN2CCCC2=O)C(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide typically involves multi-step organic reactions:
Starting Materials: The synthesis begins with 2,3-dimethoxybenzoic acid and 2-methoxyaniline.
Amide Formation: The carboxylic acid group of 2,3-dimethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and reacted with 2-methoxyaniline to form the corresponding amide.
Pyrrolidinone Introduction: The amide is then reacted with 2-pyrrolidinone in the presence of a base like sodium hydride (NaH) to introduce the pyrrolidinone moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Solvent Selection: Choosing solvents that enhance reaction rates and product isolation.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.
Substitution: Sodium hydride (NaH) or other strong bases can facilitate nucleophilic substitution.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include primary or secondary amines.
Substitution: Products depend on the substituent introduced, such as halides or other functional groups.
Scientific Research Applications
2,3-Dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological conditions due to its structural similarity to known bioactive compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in the nervous system, modulating their activity.
Pathways: The compound could influence signaling pathways related to neurotransmission or neuroprotection.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Core Structure Variations: The target compound and Fallypride share the 2,3-dimethoxybenzamide backbone but differ in side chains. [11C]Raclopride replaces methoxy groups with chloro and hydroxy substituents, reducing lipophilicity but maintaining D2 receptor specificity .
Substituent Impact on Function :
- The N-(2-methoxyphenyl) group in the target compound may increase steric bulk compared to Fallypride’s pyrrolidine-allyl chain, possibly altering receptor-binding kinetics.
- The 4-fluorobenzyl substituent in the piperidine analog () suggests fluorinated aromatic interactions could enhance binding to receptors with hydrophobic pockets .
Applications: Fallypride and Raclopride are well-established in neuroimaging due to their high selectivity for dopamine receptors.
Biological Activity
2,3-Dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a complex organic compound with a distinctive benzamide structure that includes methoxy and pyrrolidinyl substituents. Its molecular formula is C20H22N2O4, and it has a molecular weight of 366.4 g/mol. This compound is gaining attention in medicinal chemistry due to its potential biological activities, including antioxidant, antibacterial, and anti-inflammatory properties.
Structural Characteristics
The compound features:
- Methoxy groups : These enhance solubility and may increase biological activity.
- Pyrrolidinyl moiety : This structure is often associated with various pharmacological effects.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits several biological activities:
Antioxidant Activity
The compound demonstrates significant antioxidant properties by scavenging free radicals and chelating metal ions, which helps prevent oxidative damage to cells. This activity is crucial for protecting against various diseases linked to oxidative stress.
Antibacterial Activity
Research indicates that this compound can inhibit the growth of both gram-positive and gram-negative bacteria. Its mechanism involves interfering with cellular processes critical for bacterial survival.
Anti-inflammatory Effects
The compound modulates inflammatory pathways and reduces the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in conditions characterized by chronic inflammation.
The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with specific molecular targets involved in signaling pathways relevant to various diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2-methoxyphenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide | Contains methoxy and pyrrolidine groups | Potentially lower toxicity due to simpler structure |
| N-[5-(4-hydroxy-3-methylphenyl)-1-methylimidazol-2-yl]-3-(pyrrolidinyl)benzamide | Imidazole ring instead of methoxy groups | Different pharmacological profile due to imidazole presence |
| 3-methyl-N-(2-oxopyrrolidin-1-yl)benzamide | Lacks methoxy substitutions | Simpler structure may lead to different reactivity |
The dual methoxy substitution in this compound enhances its solubility and bioavailability compared to similar compounds, potentially leading to improved therapeutic efficacy.
Case Studies and Research Findings
Recent studies have focused on the pharmacological potential of this compound:
- Antioxidant Studies : In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in cell cultures, indicating its potential as a therapeutic agent in oxidative stress-related diseases.
- Antibacterial Testing : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
- Anti-inflammatory Research : Animal models treated with this compound exhibited reduced inflammation markers, suggesting its utility in treating inflammatory disorders.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be maximized?
The synthesis typically involves multi-step reactions, including:
- Benzamide core formation : React 3-methoxybenzoic acid with amines under dehydrating conditions (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride as a coupling agent).
- Functionalization : Introduce the 2-methoxyphenyl group via nucleophilic substitution and the pyrrolidinone moiety through reductive amination or Mannich reactions . Critical conditions : Solvent choice (acetonitrile:water, 3:1), reaction time (72 hours), and purification via crystallization (methanol:water, 4:1) improve yields up to 75% .
Q. How is the compound characterized to confirm structural integrity and purity?
- Spectroscopic methods :
- 1H/13C NMR : Verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrrolidinone carbonyl at ~170 ppm).
- IR : Confirm amide C=O stretching (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity .
Q. What reaction conditions are critical for avoiding side products during synthesis?
- Temperature control : Maintain ≤25°C to prevent hydrolysis of the pyrrolidinone ring.
- pH adjustment : Neutral to slightly basic conditions (pH 7–8) minimize unwanted acylation of the methoxyphenyl group .
Advanced Research Questions
Q. How do structural features (methoxy groups, pyrrolidinone moiety) influence biological activity?
- Methoxy groups : Enhance lipophilicity and membrane permeability, as shown in comparative studies with hydroxylated analogs (reduced activity in 3-methoxy-N-(2-hydroxyphenyl)-... derivatives) .
- Pyrrolidinone : Acts as a hydrogen-bond acceptor, improving binding to enzymes like histone deacetylases (HDACs). Molecular docking studies suggest interactions with catalytic zinc ions in HDAC6 .
Q. How can contradictions in biological activity data across studies be resolved?
- Case example : Anticancer vs. anti-inflammatory activity discrepancies may arise from assay-specific conditions (e.g., cell line variability, concentration ranges).
- Methodology :
- Dose-response curves : Establish IC50 values across multiple cell lines (e.g., HeLa, MCF-7) .
- Pathway analysis : Use Western blotting to quantify apoptosis markers (e.g., caspase-3) and inflammatory cytokines (e.g., TNF-α) under standardized protocols .
Q. What computational methods predict binding affinity to biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with dopamine D2 receptors (e.g., FLB 457 analog studies ).
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) .
Q. How to design stability studies under varying environmental conditions?
- Degradation pathways : Monitor via HPLC under stress conditions (heat: 40–60°C, UV light: 254 nm, pH 1–13).
- Kinetic analysis : Calculate half-life (t1/2) in aqueous buffers (e.g., t1/2 = 48 hours at pH 7.4, 25°C) .
Comparative and Mechanistic Questions
Q. How does this compound compare to structurally similar benzamides in targeting enzymes?
- Selectivity : The 2,3-dimethoxy substitution confers higher HDAC6 inhibition (IC50 = 0.8 µM) vs. HDAC1 (IC50 = 12 µM), unlike non-methoxy analogs .
- SAR studies : Fluorine substitution at the benzothiazole ring (e.g., N-(4-fluoro-1,3-benzothiazol-2-yl)-...) increases potency against cancer cell lines by 30% .
Q. What experimental strategies validate hypothesized mechanisms of action?
- Enzyme assays : HDAC inhibition measured via fluorometric kits (e.g., BPS Bioscience) using acetylated lysine substrates .
- Receptor binding : Radioligand displacement assays (e.g., [3H]spiperone for dopamine D2 receptors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
